
Methyl 2-methoxyacetimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methoxyacetimidate is an organic compound with the molecular formula C4H9NO2 It is a derivative of acetimidate, characterized by the presence of a methoxy group attached to the second carbon of the acetimidate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-methoxyacetimidate can be synthesized through the reaction of methyl acetate with methoxyamine. The reaction typically involves the following steps:
Formation of Methoxyamine Hydrochloride: Methoxyamine is reacted with hydrochloric acid to form methoxyamine hydrochloride.
Reaction with Methyl Acetate: The methoxyamine hydrochloride is then reacted with methyl acetate in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves:
Large-scale Reaction Vessels: Using large reactors to mix methoxyamine hydrochloride and methyl acetate.
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to optimize the reaction rate and yield.
Purification: The product is purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-methoxyacetimidate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form methoxyacetic acid and methanol.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Oxidation: It can be oxidized to form corresponding oxime derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is usually carried out in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products
Hydrolysis: Methoxyacetic acid and methanol.
Substitution: Various substituted acetimidates depending on the nucleophile used.
Oxidation: Oxime derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methoxyacetimidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, due to its reactivity with amine groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other fine chemicals.
Wirkmechanismus
The mechanism of action of methyl 2-methoxyacetimidate involves its reactivity with nucleophiles. The methoxy group attached to the acetimidate structure makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acetimidate: Similar structure but lacks the methoxy group.
Ethyl 2-methoxyacetimidate: Similar structure with an ethyl group instead of a methyl group.
Methyl 2-ethoxyacetimidate: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
Methyl 2-methoxyacetimidate is unique due to the presence of the methoxy group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where the methoxy group plays a crucial role in the reaction mechanism.
Eigenschaften
IUPAC Name |
methyl 2-methoxyethanimidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-6-3-4(5)7-2/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZKTMVLLAUUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

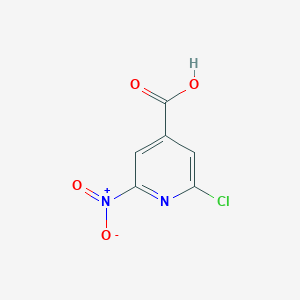
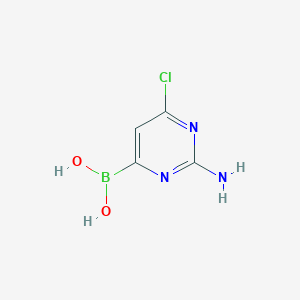

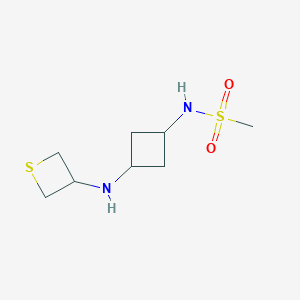

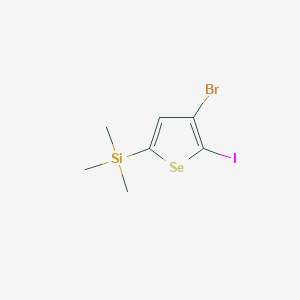


![6-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12956439.png)

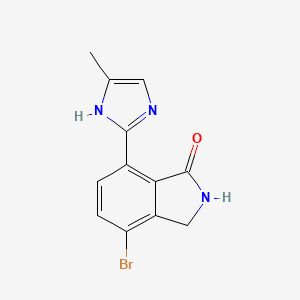

![tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12956469.png)
